Triazolo-pyridine derivative 6
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Overview
Description
Triazolo-pyridine derivative 6 is a member of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. These compounds are characterized by a fused heterocyclic structure that combines a triazole ring with a pyridine ring. This unique structure imparts significant pharmacological properties, making this compound a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triazolo-pyridine derivative 6 typically involves the cyclization of 2-aminopyridines with nitriles. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another approach involves the use of 2-aminopyridines and nitriles in the presence of a heterogeneous catalyst like copper oxide-zinc oxide/alumina-titanium dioxide .
Industrial Production Methods: In industrial settings, the synthesis of triazolo-pyridine derivatives can be scaled up using microwave-mediated, catalyst-free methods. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions: Triazolo-pyridine derivative 6 undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using reagents like bromine or selenium dioxide.
Reduction: Hydride reduction can open the triazole ring, forming triazolylbutadiene.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially with electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Bromine, aqueous sulfuric acid, glacial acetic acid, selenium dioxide.
Reduction: Hydride donors such as lithium aluminum hydride.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Dibromomethyl, hydroxymethyl, acetoxymethyl, and acyl derivatives of pyridine.
Reduction: Triazolylbutadiene.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Triazolo-pyridine derivative 6 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of triazolo-pyridine derivative 6 involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes like Janus kinases and receptor tyrosine kinases, which are involved in cell signaling pathways . This inhibition leads to the modulation of various biological processes, including cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
Triazolo-pyridine derivative 6 can be compared with other similar compounds, such as:
Triazoloquinoline derivatives: Known for their analgesic properties.
Triazolopyrimidine derivatives: Exhibit antibacterial, antifungal, and antiviral activities.
Triazolopyrazine derivatives: Used in the development of antimicrobial agents.
Uniqueness: Its unique structure allows for versatile chemical modifications, making it a valuable compound for drug development and industrial applications .
Properties
Molecular Formula |
C16H10ClFN4 |
---|---|
Molecular Weight |
312.73 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-9-fluoro-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C16H10ClFN4/c1-9-15-20-21-16(10-5-2-3-6-11(10)17)22(15)14-12(18)7-4-8-13(14)19-9/h2-8H,1H3 |
InChI Key |
ZXWSCYGUZHTXLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)F)N3C1=NN=C3C4=CC=CC=C4Cl |
Origin of Product |
United States |
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